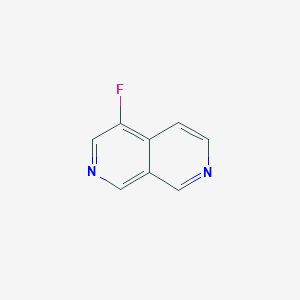
4-Fluoro-2,7-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused pyridine rings, which contribute to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,7-naphthyridine typically involves the reaction of 2,7-naphthyridine with a fluorinating agent. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorine donor, such as potassium fluoride, reacts with 2,7-dichloronaphthyridine under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,7-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydronaphthyridines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Naphthyridine oxides.
Reduction: Dihydronaphthyridines.
Substitution: Naphthyridine derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-2,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of fluorescent sensors and materials for detecting metal ions
Mechanism of Action
The mechanism of action of 4-Fluoro-2,7-naphthyridine involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it inserts itself between base pairs, disrupting the DNA structure and inhibiting essential biological processes. This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
2,7-Difunctionalized-1,8-naphthyridines: Known for their biological activities and used in medicinal chemistry.
1,8-Naphthyridine Derivatives: Explored for their cytotoxic activity against cancer cell lines.
2,7-Naphthyridine Derivatives: Investigated for their antimicrobial and anticancer properties.
Uniqueness: The fluorine atom’s electronegativity and small size contribute to the compound’s unique chemical behavior and biological activity .
Properties
Molecular Formula |
C8H5FN2 |
|---|---|
Molecular Weight |
148.14 g/mol |
IUPAC Name |
4-fluoro-2,7-naphthyridine |
InChI |
InChI=1S/C8H5FN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H |
InChI Key |
ANZYSINVRNVPOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=CN=CC(=C21)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



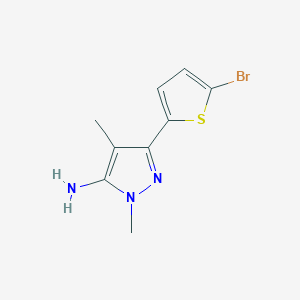

![4-((3-(Trifluoromethyl)phenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13063247.png)
![[5-(Trifluoromethyl)thien-2-YL]acetic acid](/img/structure/B13063257.png)

![2-[(2-Bromothiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B13063262.png)
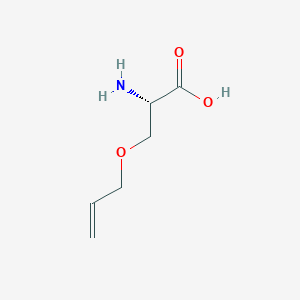
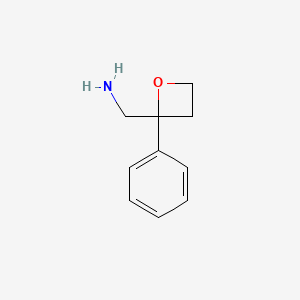
![3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B13063273.png)
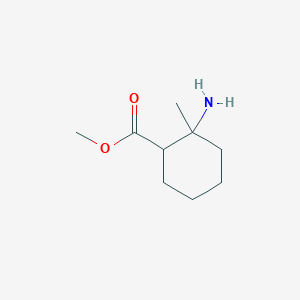
![6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13063275.png)
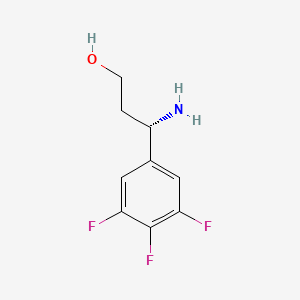
![3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione](/img/structure/B13063284.png)
